molecular formula C17H19Cl2N5O B7166310 N-cyclopropyl-2-[4-(6,7-dichloroquinoxalin-2-yl)piperazin-1-yl]acetamide

N-cyclopropyl-2-[4-(6,7-dichloroquinoxalin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B7166310
M. Wt: 380.3 g/mol
InChI Key: OTRQMMNXJWZYGS-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(6,7-dichloroquinoxalin-2-yl)piperazin-1-yl]acetamide is a complex organic compound that features a quinoxaline moiety, a piperazine ring, and a cyclopropyl group

Properties

IUPAC Name

N-cyclopropyl-2-[4-(6,7-dichloroquinoxalin-2-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N5O/c18-12-7-14-15(8-13(12)19)22-16(9-20-14)24-5-3-23(4-6-24)10-17(25)21-11-1-2-11/h7-9,11H,1-6,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRQMMNXJWZYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)C3=NC4=CC(=C(C=C4N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(6,7-dichloroquinoxalin-2-yl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as 2,3-dichloroquinoxaline.

    Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinoxaline derivative reacts with piperazine under basic conditions.

    Cyclopropyl Group Addition: The cyclopropyl group is introduced via cyclopropanation reactions, often using cyclopropyl bromide in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(6,7-dichloroquinoxalin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoxaline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-cyclopropyl-2-[4-(6,7-dichloroquinoxalin-2-yl)piperazin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(6,7-dichloroquinoxalin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety is known to inhibit DNA synthesis by intercalating into DNA strands, while the piperazine ring can interact with neurotransmitter receptors, modulating their activity. The cyclopropyl group enhances the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like 2,3-dichloroquinoxaline and 6,7-dichloroquinoxaline share the quinoxaline core and exhibit similar biological activities.

    Piperazine Derivatives: Compounds such as 1-(2-pyrimidinyl)piperazine and 1-(2-benzimidazolyl)piperazine have similar structural features and pharmacological profiles.

    Cyclopropyl Derivatives: Compounds like cyclopropylamine and cyclopropylcarbinol share the cyclopropyl group and are used in various chemical and pharmaceutical applications.

Uniqueness

N-cyclopropyl-2-[4-(6,7-dichloroquinoxalin-2-yl)piperazin-1-yl]acetamide is unique due to the combination of its structural features, which confer a distinct set of biological activities and pharmacological properties. The presence of the quinoxaline, piperazine, and cyclopropyl groups in a single molecule allows for multiple modes of action and potential therapeutic applications.

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